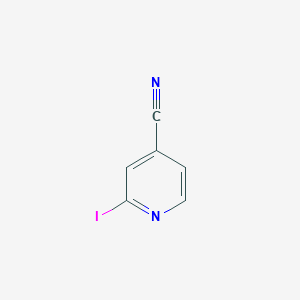
5-Méthoxy-3-pyridinecarboxaldéhyde
Vue d'ensemble
Description
5-Methoxy-3-pyridinecarboxaldehyde is a compound of interest in various chemical studies due to its potential applications in organic synthesis, materials science, and potentially pharmacological research. It serves as a building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 5-Methoxy-3-pyridinecarboxaldehyde often involves ring closure reactions, where specific precursors undergo transformations to form the desired pyridine ring structure. For instance, Halim and Ibrahim (2022) described the synthesis of a complex compound through reactions that include ring opening followed by ring closure, indicating a methodology that could be adapted for synthesizing 5-Methoxy-3-pyridinecarboxaldehyde derivatives (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Methoxy-3-pyridinecarboxaldehyde can be elucidated using various spectroscopic methods, including X-ray crystallography. For example, the structure of related pyridine derivatives has been determined, providing insights into potential structural configurations of 5-Methoxy-3-pyridinecarboxaldehyde (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical behavior of 5-Methoxy-3-pyridinecarboxaldehyde includes its participation in various organic reactions, such as condensation to form Schiff bases or undergoing photoenolization. These reactions highlight its reactivity and potential as a synthetic intermediate (Punte et al., 1990).
Applications De Recherche Scientifique
Bloc de Construction pour la Recherche Biochimique
Le 5-Méthoxy-3-pyridinecarboxaldéhyde est un composé carbonylé utilisé comme bloc de construction pour la recherche biochimique . C'est un réactif crucial en synthèse organique .
Catalyseur dans la Synthèse de Composés Hétérocycliques
Ce composé agit comme un catalyseur dans la synthèse de composés hétérocycliques . Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la chimie, y compris la découverte de médicaments, le développement de produits agrochimiques et la science des matériaux.
Préparation de Dérivés de Pyridine
Le this compound sert de matière première pour la préparation de dérivés de pyridine . Les dérivés de pyridine ont une large gamme d'applications dans les produits pharmaceutiques, les produits agrochimiques et les matériaux fonctionnels.
Synthèse d'Inhibiteurs Puissants et Sélectifs
Hartmann et ses collaborateurs ont décrit la synthèse d'une série d'inhibiteurs puissants et sélectifs de l'aldostérone synthase (CYP11B2), dans laquelle l'étape de synthèse clé était une réaction de Wittig utilisant divers aldéhydes hétérocycliques . Cela met en évidence le rôle du this compound en chimie médicinale.
Étude des Attributions Vibrationnelles et des Caractéristiques Moléculaires
Le composé a été utilisé dans des études portant sur ses propriétés structurelles, énergétiques et vibrationnelles . De telles études sont importantes pour comprendre les propriétés physiques et chimiques de la molécule, ce qui peut éclairer ses applications potentielles.
Évaluation des Propriétés Optiques Non Linéaires (NLO)
Une évaluation théorique des propriétés optiques non linéaires (NLO) a été effectuée pour ce composé . Les matériaux NLO ont des applications dans des domaines tels que les communications optiques et le traitement de l'information.
Mécanisme D'action
Target of Action
5-Methoxy-3-pyridinecarboxaldehyde, also known as 5-Methoxynicotinaldehyde, is primarily used as a building block in biochemical research . It has been used in the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium homeostasis and blood pressure regulation.
Mode of Action
It’s known that it’s used in the wittig reaction, a key synthetic step in the creation of various heterocyclic aldehydes . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes.
Biochemical Pathways
The compound is involved in the synthesis of inhibitors of the aldosterone synthase pathway . Aldosterone synthase is an enzyme involved in the conversion of corticosterone to aldosterone, a hormone that regulates sodium and potassium balance in the body. By inhibiting this enzyme, the production of aldosterone can be reduced, potentially impacting conditions like hypertension and heart failure.
Pharmacokinetics
As a research compound, it’s primarily used in vitro for the synthesis of other compounds .
Result of Action
The primary result of the action of 5-Methoxy-3-pyridinecarboxaldehyde is the synthesis of potent and selective inhibitors of aldosterone synthase . These inhibitors can potentially be used in the treatment of conditions like hypertension and heart failure, where the regulation of aldosterone is crucial.
Action Environment
The action of 5-Methoxy-3-pyridinecarboxaldehyde is primarily observed in a laboratory setting, where it’s used as a building block for biochemical research . Environmental factors such as temperature, pH, and solvent can influence the efficacy and stability of the compound. For instance, it’s recommended to store the compound at 4°C .
Propriétés
IUPAC Name |
5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVIXSRXKCZJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450343 | |
| Record name | 5-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113118-83-5 | |
| Record name | 5-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

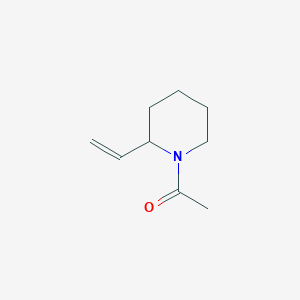
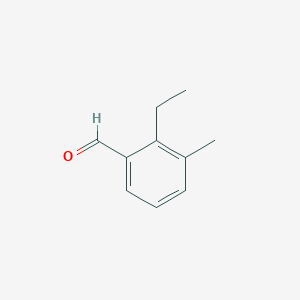
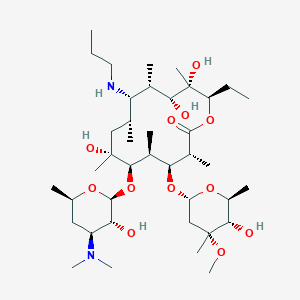


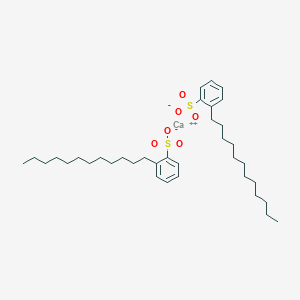

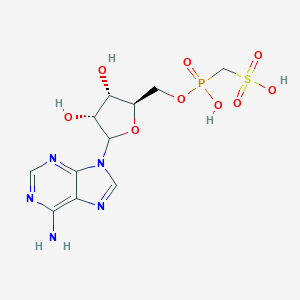
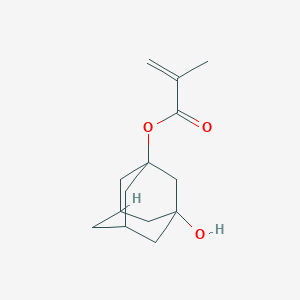
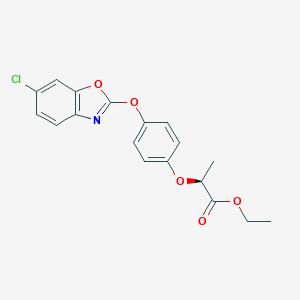
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
